4-benzoyl-N-(2-cyanophenyl)benzamide
Description
Properties
IUPAC Name |
4-benzoyl-N-(2-cyanophenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N2O2/c22-14-18-8-4-5-9-19(18)23-21(25)17-12-10-16(11-13-17)20(24)15-6-2-1-3-7-15/h1-13H,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNSNTDJFAHPYPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzoyl-N-(2-cyanophenyl)benzamide typically involves the reaction of 4-benzoylbenzoic acid with 2-cyanophenylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually performed in an organic solvent such as dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of 4-benzoyl-N-(2-cyanophenyl)benzamide can be scaled up by optimizing the reaction conditions. This includes using larger reactors, continuous flow systems, and automated purification processes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-benzoyl-N-(2-cyanophenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzoyl or cyanophenyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or cyanophenyl derivatives.
Scientific Research Applications
4-benzoyl-N-(2-cyanophenyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-benzoyl-N-(2-cyanophenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact molecular pathways and targets are still under investigation.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The introduction of substituents on the benzamide scaffold significantly alters molecular weight, polarity, and stability. Key comparisons include:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Predicted Boiling Point (°C) | Density (g/cm³) |
|---|---|---|---|---|---|
| 4-Benzoyl-N-(2-cyanophenyl)benzamide | C21H14N2O2 | 326.35 | Benzoyl, 2-cyanophenyl | Not reported | Not reported |
| 4-Benzoyl-N-(2-phenoxyethyl)benzamide | C22H19NO3 | 345.39 | Benzoyl, 2-phenoxyethyl | 569.4 ± 35.0 | 1.179 ± 0.06 |
| 4-Cyano-N-(2-fluorophenyl)benzamide | C14H9FN2O | 240.23 | Cyano, 2-fluorophenyl | Not reported | Not reported |
| N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide | C17H19NO3 | 285.34 | Methoxy, phenethyl | Not reported | Not reported |
- Electron-Withdrawing Groups: The 2-cyanophenyl group in the target compound enhances polarity compared to analogs like N-(2-phenoxyethyl)benzamide, which has an ether-linked substituent .
- Steric Effects: Bulky substituents (e.g., benzoyl in the target compound) reduce solubility in polar solvents compared to smaller groups like cyano or methoxy .
Crystallographic and Structural Insights
- Hydrogen Bonding : Derivatives like 4-chloro-N-(2-methoxyphenyl)benzamide exhibit intramolecular hydrogen bonds between amide carbonyls and methoxy groups, stabilizing planar conformations .
Key Research Findings
Synthetic Efficiency : Ultrasonic methods optimize benzamide synthesis, but steric hindrance from benzoyl groups may necessitate longer reaction times for the target compound .
Solubility Limitations: High molecular weight and aromaticity likely reduce aqueous solubility compared to smaller analogs like 4-cyano-N-(2-fluorophenyl)benzamide .
Pharmacological Gaps : Unlike piperazine-containing benzamides, the target compound’s lack of basic nitrogen may limit CNS penetration .
Biological Activity
4-Benzoyl-N-(2-cyanophenyl)benzamide, a compound belonging to the benzamide class, has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Synthesis
The molecular formula of 4-benzoyl-N-(2-cyanophenyl)benzamide is . The compound features a benzoyl group attached to a cyanophenyl moiety via an amide linkage. Its synthesis typically involves the reaction of 2-cyanophenylamine with benzoyl chloride under basic conditions.
Anticancer Properties
Research indicates that compounds similar to 4-benzoyl-N-(2-cyanophenyl)benzamide exhibit significant anticancer properties. For instance, studies have shown that benzamide derivatives can inhibit DNA methyltransferases (DNMTs), which are crucial in cancer progression. In vitro assays demonstrated that these compounds can reactivate silenced tumor suppressor genes, leading to apoptosis in cancer cell lines.
Table 1: Anticancer Activity of Benzamide Derivatives
| Compound | Target Enzyme | EC50 (μM) | Efficacy (%) |
|---|---|---|---|
| 4-Benzoyl-N-(2-cyanophenyl)benzamide | DNMT3A | 0.9 | 90 |
| SGI-1027 | DNMT1 | 10 | - |
| Compound A | G9a | 28 | - |
Antiviral Activity
Recent studies have highlighted the antiviral potential of benzamide derivatives against filoviruses such as Ebola and Marburg. Compounds structurally related to 4-benzoyl-N-(2-cyanophenyl)benzamide have been shown to inhibit viral entry in Vero cells, demonstrating broad-spectrum antiviral activity.
Case Study: Antiviral Efficacy
A study evaluated the efficacy of various benzamide derivatives against Ebola virus pseudovirions. Among them, a compound similar to 4-benzoyl-N-(2-cyanophenyl)benzamide exhibited an EC50 value of less than 10 μM, indicating strong antiviral properties.
The mechanism through which 4-benzoyl-N-(2-cyanophenyl)benzamide exerts its biological effects involves interaction with specific molecular targets:
- Inhibition of DNMTs : By inhibiting DNMTs, the compound can reverse aberrant gene silencing in cancer cells.
- Viral Entry Modulation : The compound may interfere with viral proteins essential for entry into host cells, thereby preventing infection.
Comparative Analysis with Similar Compounds
To understand the unique properties of 4-benzoyl-N-(2-cyanophenyl)benzamide, it is essential to compare it with other related compounds:
Table 2: Comparison of Biological Activities
| Compound | Anticancer Activity | Antiviral Activity |
|---|---|---|
| 4-Benzoyl-N-(2-cyanophenyl)benzamide | High | Moderate |
| Benzamide A | Moderate | High |
| Benzamide B | Low | High |
Conclusion and Future Directions
4-Benzoyl-N-(2-cyanophenyl)benzamide demonstrates promising biological activities, particularly in anticancer and antiviral domains. Ongoing research is necessary to further elucidate its mechanisms and optimize its structure for enhanced efficacy. Future studies may focus on:
- In vivo Studies : To assess the therapeutic potential in animal models.
- Structural Modifications : To improve bioavailability and target specificity.
- Clinical Trials : For evaluating safety and efficacy in human subjects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
